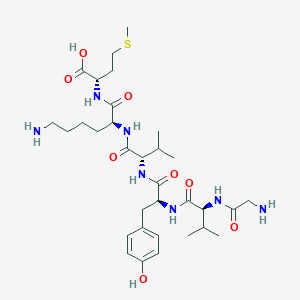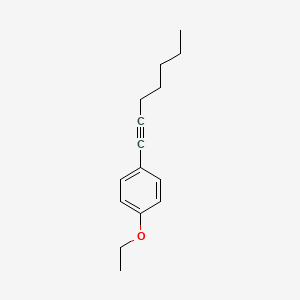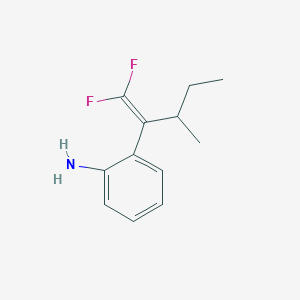![molecular formula C26H28O3 B12567367 2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol CAS No. 557094-00-5](/img/structure/B12567367.png)
2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a cyclohexyl ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-4-methylphenyl and 4-hydroxyphenyl with cyclohexanone under acidic or basic conditions to form the cyclohexyl ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
- Ethanone, 1-(2-hydroxy-4-methoxyphenyl)
- 2-(2-Hydroxy-5-methylphenyl)benzotriazole
Uniqueness
2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol is unique due to its specific structural features, including the presence of multiple hydroxyl groups and a cyclohexyl ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
557094-00-5 |
|---|---|
Molekularformel |
C26H28O3 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
2-[1-(2-hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol |
InChI |
InChI=1S/C26H28O3/c1-17-3-9-22(24(28)15-17)26(23-10-4-18(2)16-25(23)29)13-11-20(12-14-26)19-5-7-21(27)8-6-19/h3-10,15-16,20,27-29H,11-14H2,1-2H3 |
InChI-Schlüssel |
HDCJDQSENULHNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2(CCC(CC2)C3=CC=C(C=C3)O)C4=C(C=C(C=C4)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


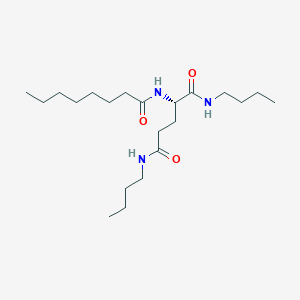


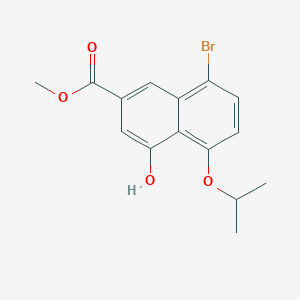

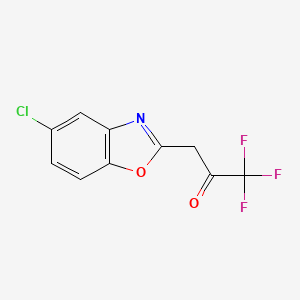

![Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B12567336.png)

![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)-](/img/structure/B12567346.png)
